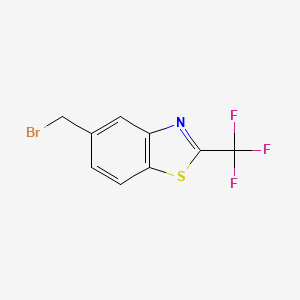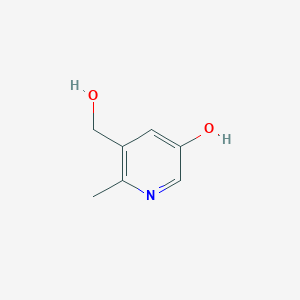![molecular formula C8H6ClN3O2 B13030072 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1638764-15-4](/img/structure/B13030072.png)
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-chloro-3-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-3-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Aplicaciones Científicas De Investigación
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research due to its potential inhibitory effects on specific enzymes and receptors.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a nitro group and a methyl group on the pyrrolo[2,3-b]pyridine scaffold. This combination of functional groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry.
Propiedades
Número CAS |
1638764-15-4 |
|---|---|
Fórmula molecular |
C8H6ClN3O2 |
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-8-6(4)7(9)5(3-11-8)12(13)14/h2-3H,1H3,(H,10,11) |
Clave InChI |
DSFUDLWLGUPYPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=NC=C(C(=C12)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



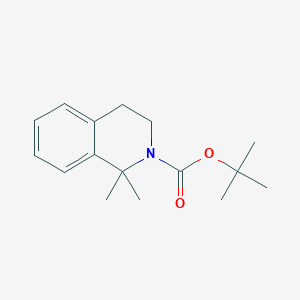

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
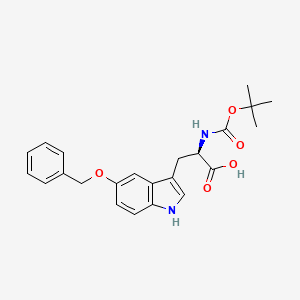

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
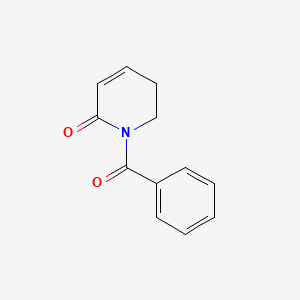
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
